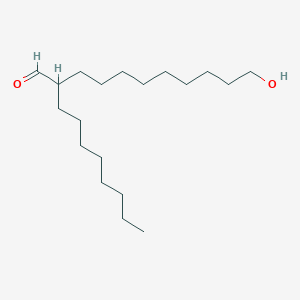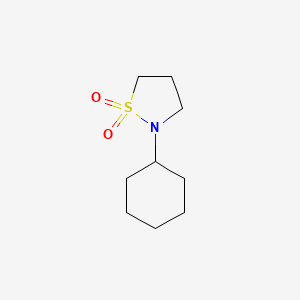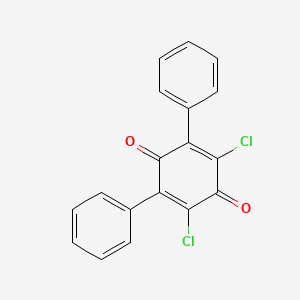
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone is a chemical compound known for its unique structural properties and reactivity It belongs to the class of benzoquinones, which are characterized by a quinone core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone typically involves the chlorination of 2,6-diphenyl-1,4-benzoquinone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state benzoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.
2,6-Dichloro-1,4-benzoquinone: Another chlorinated benzoquinone with similar reactivity but different substitution pattern.
Uniqueness
3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoquinones. Its diphenyl groups provide additional steric and electronic effects, influencing its behavior in chemical reactions .
Propriétés
Numéro CAS |
75552-47-5 |
|---|---|
Formule moléculaire |
C18H10Cl2O2 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
2,6-dichloro-3,5-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Cl2O2/c19-15-13(11-7-3-1-4-8-11)17(21)14(16(20)18(15)22)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
YTGXIQIOBMMVSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


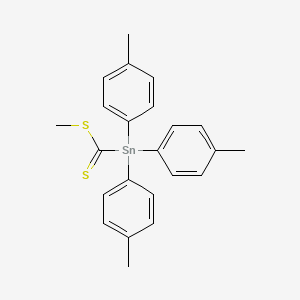

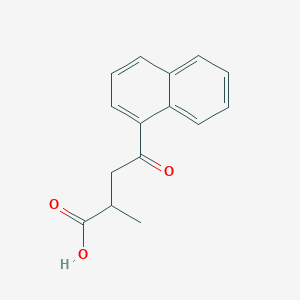



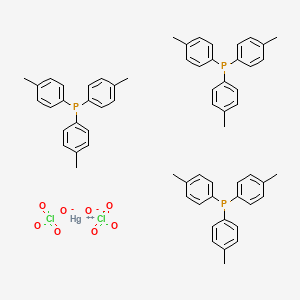
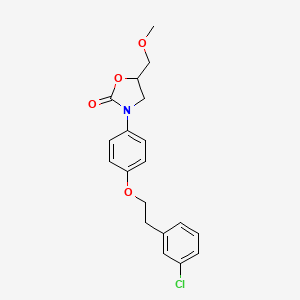
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


